

A Technical Guide to 1-Methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **1-Methylpiperidine-4-carboxamide**

Cat. No.: **B1362588**

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Abstract

This technical guide provides an in-depth overview of **1-methylpiperidine-4-carboxamide**, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identification, including its IUPAC name and relevant synonyms, and detail its core physicochemical properties. The primary focus of this document is to provide a robust, field-proven protocol for its synthesis via reductive amination of piperidine-4-carboxamide, followed by a comprehensive, self-validating methodology for its analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, we will explore its critical role as a synthetic intermediate in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically grounded understanding of this important compound.

Nomenclature and Chemical Identity

Accurate identification is the foundation of reproducible science. **1-Methylpiperidine-4-carboxamide** is a disubstituted piperidine derivative characterized by a methyl group at the nitrogen atom (position 1) and a carboxamide group at position 4.

- IUPAC Name: **1-methylpiperidine-4-carboxamide**^[1]

- Synonyms: 1-methylisonipecotamide, 4-PIPERIDINECARBOXAMIDE, 1-METHYL-[1]
- CAS Number: 62718-28-9[1][2]
- PubChem Compound ID: 339011[1]

Table 1: Core Chemical Identifiers

Identifier	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
Canonical SMILES	CN1CCC(CC1)C(=O)N	PubChem[1]
InChIKey	BTVJTKWOCSGJDQ-UHFFFAOYSA-N	PubChem[1]

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, storage, and application in synthetic protocols. The data presented below are computed properties, which serve as a reliable guide for laboratory practice.

Table 2: Computed Physicochemical Data

Property	Value	Notes
XLogP3-AA (LogP)	-0.4	Indicates high hydrophilicity.[1]
Hydrogen Bond Donor Count	1	From the primary amide (-NH ₂) group.[1]
Hydrogen Bond Acceptor Count	2	From the carbonyl oxygen and piperidine nitrogen.[1]
Rotatable Bond Count	1	The C-C bond between the ring and carboxamide.[1]

Synthesis Protocol: N-Methylation of Piperidine-4-carboxamide

The most direct and widely adopted method for synthesizing **1-methylpiperidine-4-carboxamide** is the N-methylation of its precursor, piperidine-4-carboxamide (also known as isonipecotamide). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high yield, operational simplicity, and the use of inexpensive reagents (formic acid and formaldehyde). It avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds via reductive amination, where formaldehyde forms an intermediate iminium ion that is subsequently reduced *in situ* by formate (from formic acid).

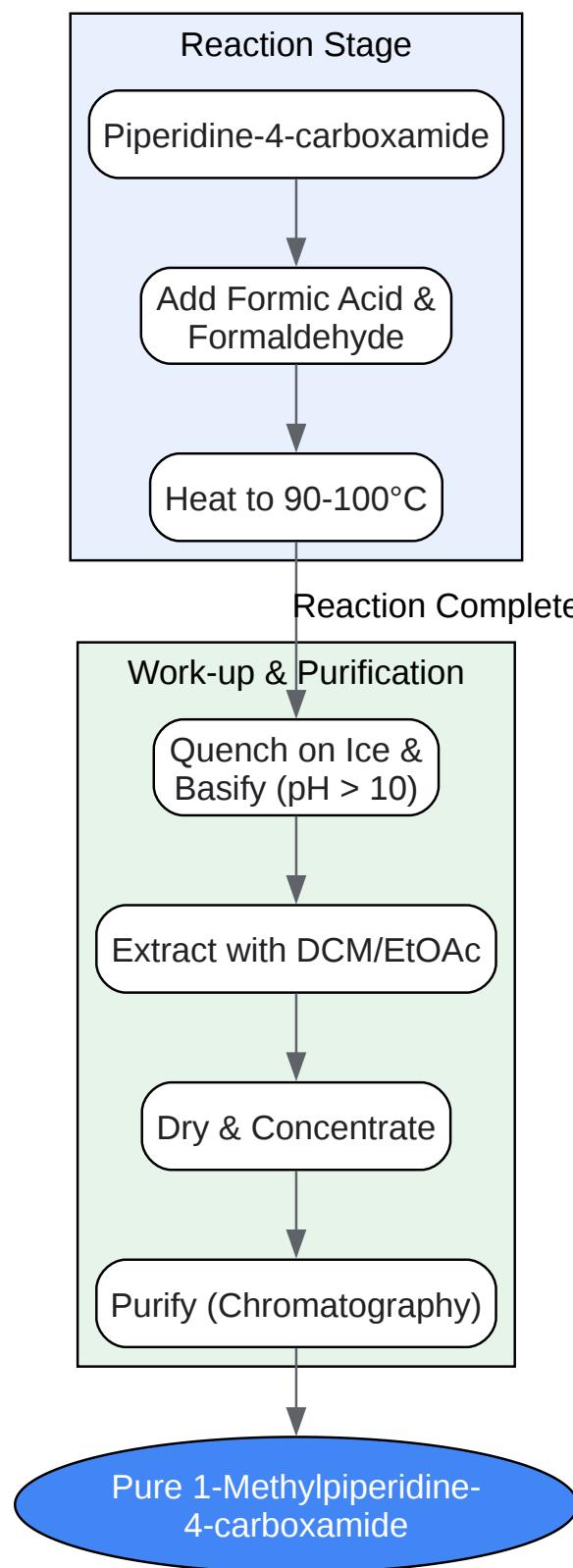
Detailed Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxamide (1.0 eq).
- **Reagent Addition:** Add formic acid (HCOOH, ~2.5 eq) and aqueous formaldehyde (HCHO, ~2.2 eq). The reaction is typically performed without an additional solvent, as formic acid serves as both a reagent and solvent.
- **Heating:** Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Neutralization:** After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Basify the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is >10. This step is critical to deprotonate the product and neutralize excess formic acid.
- **Extraction:** Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The choice of solvent is dictated by the product's solubility and ease of removal.

- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

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Caption: Synthesis workflow for **1-methylpiperidine-4-carboxamide**.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system to ensure the correct structure has been synthesized.

Expected Analytical Data:

- ^1H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:
 - A singlet integrating to 3 protons around δ 2.2-2.3 ppm, corresponding to the N-methyl ($\text{N}-\text{CH}_3$) group.
 - Multiplets corresponding to the piperidine ring protons. Typically, the axial and equatorial protons will show distinct chemical shifts and coupling patterns. Protons at C2 and C6 adjacent to the nitrogen will be downfield compared to those at C3 and C5.
 - A broad singlet or two distinct broad signals for the amide ($-\text{CONH}_2$) protons.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should show 7 distinct signals, confirming the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): Electrospray Ionization (ESI) is ideal. In positive ion mode, the expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 143.12.

This multi-faceted analytical approach ensures that the synthesized material is structurally correct and free of significant impurities, upholding the principles of experimental trustworthiness.

Applications in Research and Drug Development

1-Methylpiperidine-4-carboxamide is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and synthetic intermediate in drug discovery. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile scaffold.^[3]

Key Roles:

- Scaffold for CNS Agents: The piperidine moiety is a well-established scaffold for agents targeting the Central Nervous System (CNS). The N-methyl group can influence properties like blood-brain barrier penetration and receptor affinity.
- Intermediate for Receptor Modulators: This compound is a precursor for more complex molecules designed to interact with specific biological targets. For example, derivatives are used in the synthesis of 5-HT receptor agonists and antagonists.^[4]
- Fragment in Drug Design: The **1-methylpiperidine-4-carboxamide** fragment can be incorporated into larger molecules to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. For instance, the related core is found in complex molecules like Zavegeptan, a CGRP receptor antagonist for migraine treatment.^[5]

Safety and Handling

As a laboratory chemical, **1-Methylpiperidine-4-carboxamide** should be handled with standard safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^[6]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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